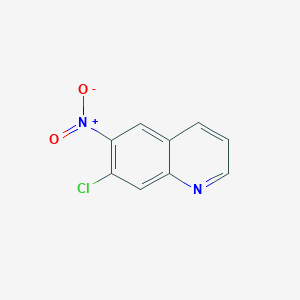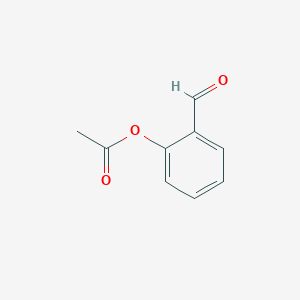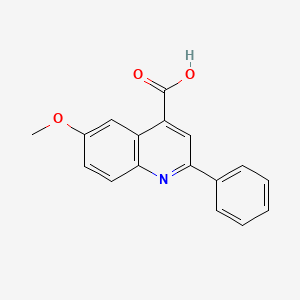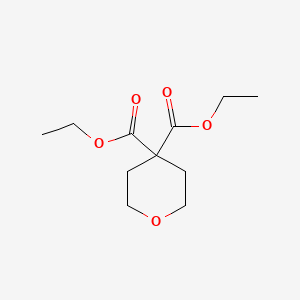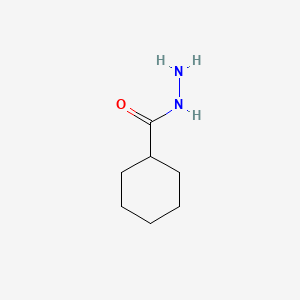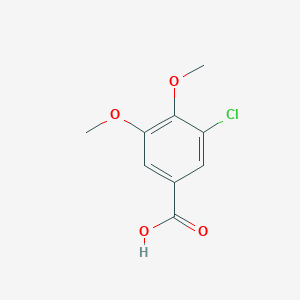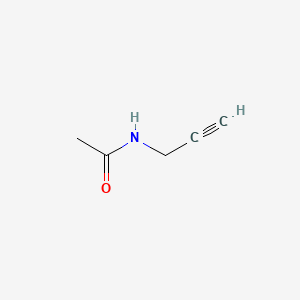![molecular formula C12H17ClN2O B1361648 1-[4-(4-氯苯基)哌嗪-1-基]乙醇 CAS No. 55179-20-9](/img/structure/B1361648.png)
1-[4-(4-氯苯基)哌嗪-1-基]乙醇
描述
The compound “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol” is related to Cetirizine, a well-known antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria . It is also known as Cetirizine Related Compound G .
Synthesis Analysis
The synthesis of “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol” involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, including raw material ratio, reaction time, and temperature, were optimized. The reaction was carried out at 115°C for 4 hours, yielding the product in 88.5% .科学研究应用
医药应用
- 该化合物是羟嗪的主要代谢产物,对组胺 H1 受体具有高亲和性。 它用于治疗过敏、花粉症、血管性水肿和荨麻疹 .
抗组胺药代谢产物
质量控制标准
白血病和激素相关癌症
化学合成
抗过敏药物中间体
测试参考标准
生物研究
- 组胺受体亲和性研究
材料科学
化学工程
作用机制
- The primary target of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is the histamine H1 receptor . This receptor plays a crucial role in allergic responses and inflammation.
Target of Action
Pharmacokinetics
生化分析
Biochemical Properties
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with histamine H1 receptors, where it acts as an antagonist. This interaction is crucial in the management of allergic reactions, as it inhibits the action of histamine, thereby reducing symptoms such as itching and swelling. Additionally, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs. These interactions can influence the pharmacokinetics and pharmacodynamics of co-administered drugs, highlighting the importance of understanding its biochemical properties .
Cellular Effects
The effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol on cellular processes are diverse and significant. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol can modulate the release of inflammatory cytokines, thereby affecting the immune response. In neuronal cells, it has been shown to impact neurotransmitter release and receptor activity, which can influence neural signaling and potentially have therapeutic implications for neurological disorders .
Molecular Mechanism
At the molecular level, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking the binding of histamine and preventing the downstream signaling that leads to allergic symptoms. Additionally, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs. These binding interactions and enzyme inhibitions are critical for its pharmacological effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and potential long-term impacts in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol vary with different dosages in animal models. At low doses, it has been shown to effectively reduce allergic symptoms without significant adverse effects. At higher doses, toxic effects such as liver damage and neurotoxicity have been observed. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and can influence the overall effect of the compound. Understanding the metabolic pathways of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is crucial for predicting its behavior in the body and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the localization and concentration of the compound, affecting its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is an important factor in its activity and function. This compound has been observed to localize in the cytoplasm and, to a lesser extent, in the nucleus. Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLVEBJWXLAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293050 | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55179-20-9 | |
| Record name | NSC86986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


